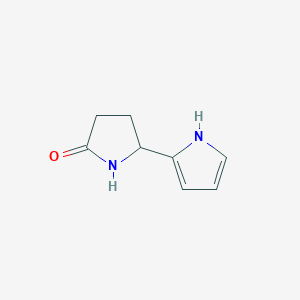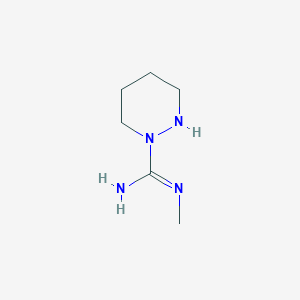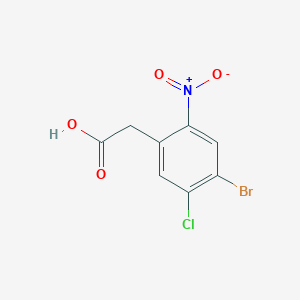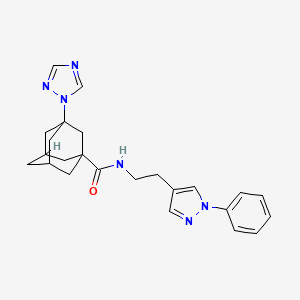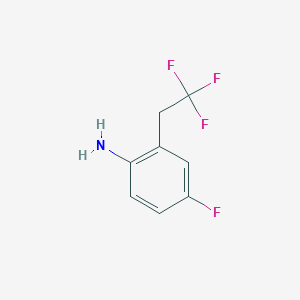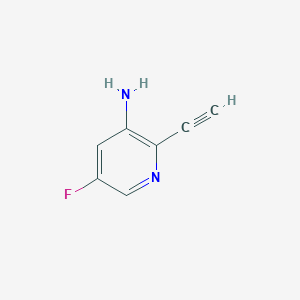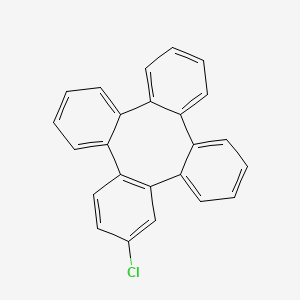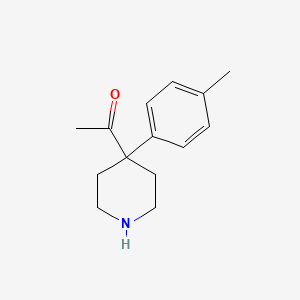
1-(7,7A-dihydro-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,7A-dihydro-1H-indol-1-yl)ethanone is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole moiety fused with an ethanone group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,7A-dihydro-1H-indol-1-yl)ethanone typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1-(7,7A-dihydro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(7,7A-dihydro-1H-indol-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(7,7A-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(1H-Indol-3-yl)ethanone: Another indole derivative with similar structural features but different biological activities.
1-(5-Hydroxy-3a,4-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-indol-2-yl)ethanone: A compound with additional hydroxyl and methyl groups, leading to distinct chemical properties.
Uniqueness: 1-(7,7A-dihydro-1H-indol-1-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1-(7,7a-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-4,6-7,10H,5H2,1H3 |
Clave InChI |
QSHKPHJJQQCBDK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=CC2=CC=CCC21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
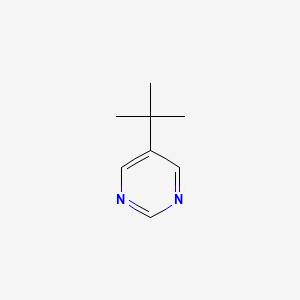
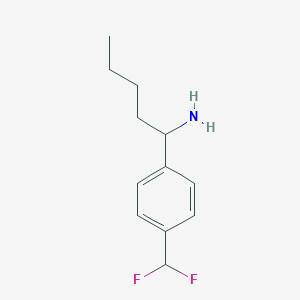
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
